Benzyl-alpha,alpha-d2 chloride

Descripción general

Descripción

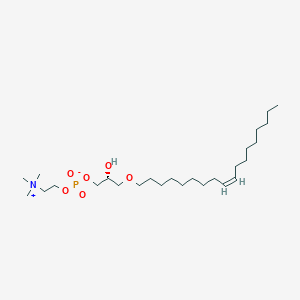

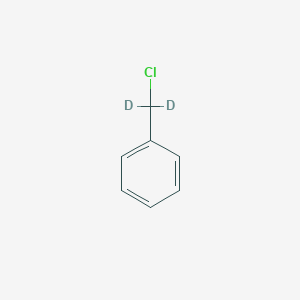

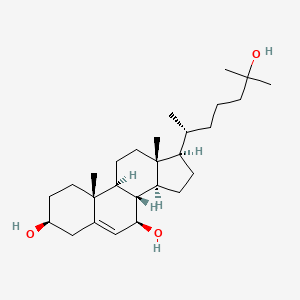

Benzyl-alpha,alpha-d2 chloride, also known as α-Chlorotoluene-α,α−d2, is a chemical compound with the linear formula C6H5CD2Cl . It has a molecular weight of 128.60 g/mol .

Synthesis Analysis

Benzyl chloride, a similar compound, can be synthesized by chlorination or substitution . The synthesis of benzyl-alpha,alpha-d2 chloride might involve similar methods, but with deuterium atoms at the alpha position.Molecular Structure Analysis

The molecular structure of Benzyl-alpha,alpha-d2 chloride consists of a benzene ring attached to a CD2Cl group . The exact mass and monoisotopic mass of the molecule are 128.0361814 g/mol .Chemical Reactions Analysis

Benzyl chloride, a related compound, is known to react with water in a hydrolysis reaction to form benzyl alcohol and hydrochloric acid . Benzyl-alpha,alpha-d2 chloride might undergo similar reactions.Physical And Chemical Properties Analysis

Benzyl-alpha,alpha-d2 chloride is a compound with a boiling point of 177-181 °C (lit.) and a melting point of -43 °C (lit.) . It has a density of 1.117 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Industrial Synthesis Quality Control

Benzyl-alpha,alpha-d2 chloride is used in the industrial synthesis of quaternary ammonium compounds such as benzalkonium chloride, which may have pharmaceutical applications. Its quality and purity are critical, and impurities like benzaldehyde, toluene, chloro derivatives of toluene, and dibenzyl ether are often found in technical benzyl chloride. High-performance liquid chromatography methods have been developed for the separation of these compounds to ensure the reduction of residual products in further syntheses (Prieto-Blanco, López-Mahía, & Prada-Rodríguez, 2009).

Spectroscopic Studies

The benzyl and benzyl‐α‐d2 radicals, produced by photolysis of benzylchloride and benzylchloride‐α‐d2, have been studied using laser-induced fluorescence (LIF) spectroscopy. This research offers insights into the vibrational structures and dynamics of these radicals, contributing to our understanding of molecular behavior in various states (Fukushima & Obi, 1992).

Electrochemical Surface-Enhanced Raman Spectroscopy

In electrocatalysis, understanding the mechanism of silver in the reduction of benzyl chloride is crucial. In situ electrochemical surface-enhanced Raman spectroscopy (SERS) studies have identified key intermediates like the benzyl radical and its anionic derivative bonded on a silver electrode, providing a deeper understanding of the electrocatalytic mechanism (Wang et al., 2010).

Synthesis of 2'-C-beta-alkoxymethyluridines

In organic synthesis, benzyl-alpha,alpha-d2 chloride is used in the synthesis of complex molecules such as 2'-C-beta-alkoxymethyluridines. These compounds have applications in the development of nucleoside analogs and other pharmaceutical agents (Li, Lu, & Piccirilli, 2007).

Safety And Hazards

Benzyl-alpha,alpha-d2 chloride is a combustible material and may be corrosive to metals . It is harmful if swallowed and can cause skin irritation, serious eye damage, and respiratory irritation . It may cause genetic defects and cancer, and may cause damage to organs through prolonged or repeated exposure .

Relevant Papers There are several papers related to Benzyl-alpha,alpha-d2 chloride. One paper discusses the preparation and NMR-spectral characteristics of benzyl-alpha,alpha-d2 ethers of monosaccharides . Another paper discusses the stereochemistry of oxidative addition of benzyl-alpha,alpha-d2 chloride to tetrakis(triphenylphosphine)palladium(0) .

Propiedades

IUPAC Name |

[chloro(dideuterio)methyl]benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i6D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXMKQUNVWSEMD-NCYHJHSESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl-alpha,alpha-d2 chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

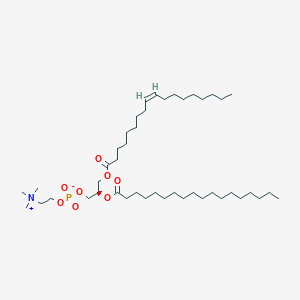

![3,5,9-Trioxa-4-phosphatricos-18-en-1-aminium, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-9-tetradecen-1-yl)oxy]-, inner salt, 4-oxide, (7R,18Z)-](/img/structure/B3044067.png)

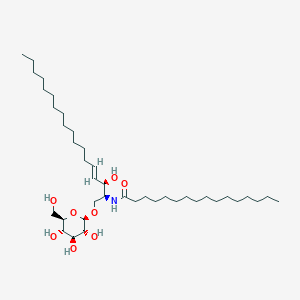

![2-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B3044068.png)

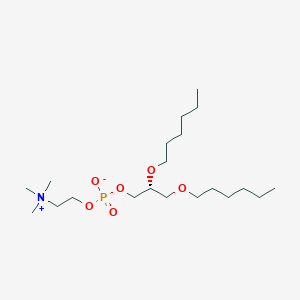

![[(2R)-2,3-Didodecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044079.png)

![[(2R)-3-Hexadecanoyloxy-2-tricosa-10,12-diynoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044085.png)